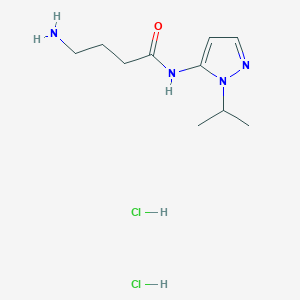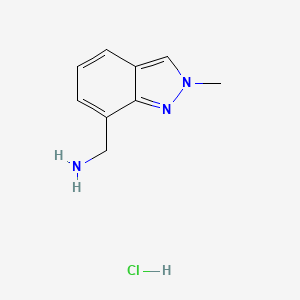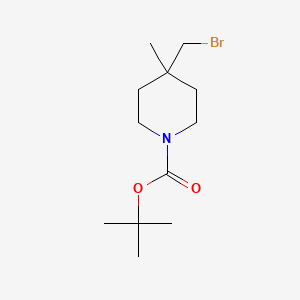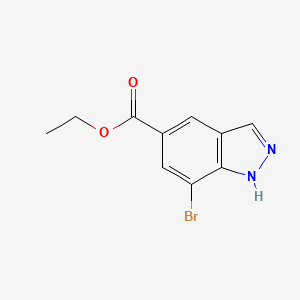
Ethyl 7-bromo-1H-indazole-5-carboxylate
Overview
Description
Ethyl 7-bromo-1H-indazole-5-carboxylate is an organic compound that has been studied for its potential therapeutic applications. It is a derivative of the indazole carboxylic acid family and is composed of a 7-bromo-1H-indazole ring system with an ethyl group attached to the 5-position of the ring. This compound has been studied in various scientific research applications, including its biochemical and physiological effects, synthesis method, mechanism of action, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Novel Compounds
Indazole derivatives are key intermediates in the synthesis of a wide range of organic compounds. For example, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline involved the reaction of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing the utility of bromo and ethyl carboxylate functionalities in constructing complex heterocyclic systems (Pokhodylo & Obushak, 2019).
Chemical Modifications and Biological Activities
Research has also focused on the modification of indazole derivatives to explore their biological activities. A study described the synthesis of 65 new derivatives of ethyl-1H-indazole-3-carboxylate, investigating their potential antiarthritic effects. This highlights the interest in indazole carboxylates for medicinal chemistry and the development of therapeutics (Bistocchi et al., 1981).
Advanced Organic Synthesis Techniques
The synthesis of complex molecules often requires intermediates with specific functional groups, such as bromo and ethyl carboxylate. For instance, the synthesis of 3,5,7-Trisubstituted 1H-Indazoles as potent IKK2 inhibitors involved ethyl 4-[7-(aminocarbonyl)-5-bromo-1 H-indazol-3-yl]-1-piperidinecarboxylate, demonstrating the role of such intermediates in producing biologically active compounds (Lin et al., 2008).
Structural and Spectroscopic Analysis
Research on indazole derivatives also extends to their structural and spectroscopic characterization. For example, the crystal structure of a compound closely related to Ethyl 7-bromo-1H-indazole-5-carboxylate could provide insights into its chemical behavior and potential interactions in biological systems (Kennedy et al., 2001).
Mechanism of Action
Target of Action
Ethyl 7-bromo-1H-indazole-5-carboxylate is a derivative of indazole . Indazoles have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in various cellular processes such as cell growth and division .
Mode of Action
Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation can lead to changes in the cellular processes controlled by these kinases, potentially affecting cell growth and division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target kinases. CHK1 and CHK2 are involved in the DNA damage response pathway, playing a critical role in cell cycle regulation, DNA repair, and apoptosis . SGK regulates several cellular functions, including cell survival, growth, and proliferation . Therefore, the compound’s action on these kinases could affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target kinases. For instance, if it inhibits CHK1 and CHK2, it could potentially induce cell cycle arrest and apoptosis, especially in cancer cells . If it modulates SGK, it could affect cell survival, growth, and proliferation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and specific conditions within the cell . .
properties
IUPAC Name |
ethyl 7-bromo-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-5-12-13-9(7)8(11)4-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAPSTDRIVVTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216600 | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355170-90-9 | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355170-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)
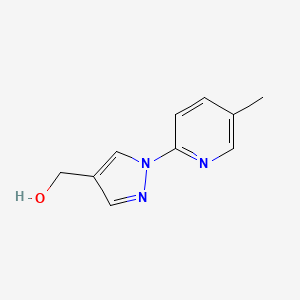
![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)

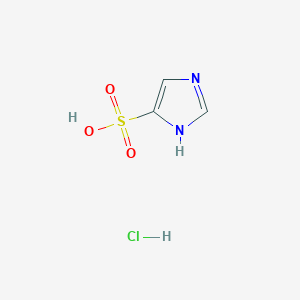
![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)
![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)


